

Comprehensive Characterization Guide: LC-MS/MS Fragmentation of N,N-Dimethylpyrimidine-5-carboxamide

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Compound of Interest

Compound Name: *N,N-dimethylpyrimidine-5-carboxamide*

Cat. No.: B8755193

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Executive Summary

N,N-Dimethylpyrimidine-5-carboxamide (CAS: 98405-54-0) is a pivotal heterocyclic building block in medicinal chemistry. Its pyrimidine core, substituted at the C5 position with a dimethylcarboxamide group, serves as a model for studying the stability of tertiary amides in drug metabolism.

This guide provides a detailed breakdown of its fragmentation mechanics under Electrospray Ionization (ESI), comparing its behavior at varying collision energies. It is designed to assist analytical scientists in identifying this moiety within complex drug metabolites or degradation products.

Compound Property	Details
Formula	
Monoisotopic Mass	151.0746 Da
Precursor Ion	152.0818 Da
Key Application	Intermediate for Avanafil; NNMT Inhibitor pharmacophore

Experimental Protocol (Standardized)

To ensure reproducible fragmentation patterns, the following LC-MS conditions are recommended. This protocol minimizes in-source fragmentation while maximizing sensitivity for the polar pyrimidine core.

Liquid Chromatography (LC) Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes (Early elution expected due to high polarity).
- Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS) Settings

- Ionization: Electrospray Ionization (ESI), Positive Mode ().[\[1\]](#)
- Capillary Voltage: 3500 V.
- Gas Temperature: 300°C.

- Collision Energies (CE):
 - Screening: 10–20 eV (Preserves molecular ion).
 - Structural Elucidation: 30–45 eV (Induces ring cleavage).

Fragmentation Mechanics & Pathway Analysis

The fragmentation of **N,N-dimethylpyrimidine-5-carboxamide** follows a distinct "stripping" mechanism where the exocyclic substituents are removed before the heterocyclic ring degrades.

Phase 1: Amide Bond Cleavage (Low Energy)

The most labile bond is the amide C–N bond. Upon collision-induced dissociation (CID), the protonated molecular ion (

152) undergoes an inductive cleavage or a 1,2-elimination.

- Transition:
- Mechanism: Loss of neutral dimethylamine (45 Da).
- Product: Pyrimidin-5-ylum-carbonyl cation (107).
 - Note: In some instruments, a radical loss of the dimethylamino group (44 Da) may be observed, yielding a radical cation at 108, but the even-electron loss (45 Da) is thermodynamically favored in ESI.

Phase 2: Decarbonylation (Medium Energy)

The resulting acylium ion (

107) is unstable and rapidly ejects carbon monoxide (CO).

- Transition:

- Mechanism:
 - cleavage/Loss of CO (28 Da).
- Product:Pyrimidin-5-yl cation (79).
 - Diagnostic Value: This ion (79) is highly characteristic of 5-substituted pyrimidines.

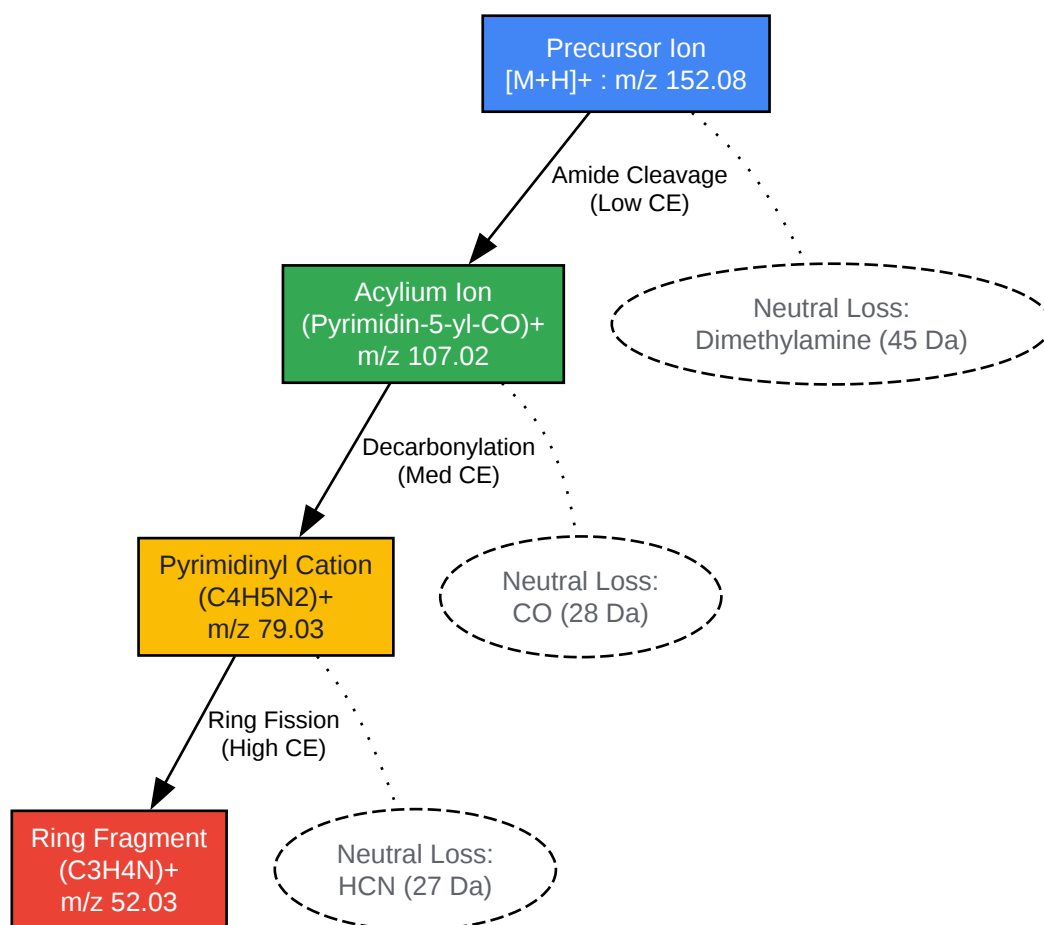
Phase 3: Ring Fission (High Energy)

At high collision energies (>35 eV), the pyrimidine ring itself fragments. The most common pathway for pyrimidines is the Retro-Diels-Alder (RDA) reaction or the loss of Hydrogen Cyanide (HCN).

- Transition:
- Mechanism: Loss of HCN (27 Da).
- Product:But-1-en-3-yne-1-iminium ion (52) (Proposed structure).

Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation of the molecule.



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Caption: Step-wise ESI-MS/MS fragmentation tree for **N,N-dimethylpyrimidine-5-carboxamide** showing neutral losses.

Comparative Analysis

A. vs. N,N-Dimethylbenzamide (Structural Analog)

Comparing the pyrimidine core to a benzene core highlights the influence of ring nitrogen atoms.

- Benzamide Analog: The phenyl cation (m/z 77) is very stable.
- Pyrimidine Product: The pyrimidinyl cation (m/z 79) is less stable.

79) is significantly less stable due to the electron-withdrawing nature of the ring nitrogens, which destabilize the positive charge.

- Result: The pyrimidine derivative requires lower collision energy to undergo secondary fragmentation (Ring Fission) compared to its benzene counterpart.

B. vs. N-Methyl-2-pyridone-5-carboxamide (Metabolite)

This compound is often compared to nicotinamide metabolites (e.g., 2PY).^{[2][3][4]}

- 2PY (Pyridone): The presence of the carbonyl oxygen on the ring (pyridone) changes the fragmentation significantly, often favoring CO loss from the ring itself.
- Pyrimidine-5-carboxamide: The ring is aromatic and lacks the carbonyl oxygen; therefore, the initial CO loss is exclusively from the exocyclic amide group. This is a key differentiator when analyzing complex biological matrices for uremic toxins vs. drug metabolites.

Summary of Diagnostic Ions

Use this table to confirm the identity of the compound in your samples.

m/z (Exp)	Ion Identity	Origin	Relative Abundance (Est.)
152.08		Parent Molecule	100% (Base Peak at Low CE)
107.02		Loss of	High (Base Peak at Med CE)
79.03		Loss of CO	Medium
52.03		Loss of HCN	Low (High CE only)
46.06		Dimethylamine ion	Variable (seen at low mass cutoff)

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